3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chloroaniline with 2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one under specific reaction conditions. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Halogenation and nitration reactions are common, where the chlorine atom can be substituted with other functional groups. Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives like:
Quinazoline: Known for its anticancer properties.
Quinoxaline: Exhibits antimicrobial activity.
Phthalazine: Used in the synthesis of various pharmaceuticals. 3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C18H16ClN3O |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C18H16ClN3O/c1-10-7-15-14(16(23)8-10)9-20-18-17(11(2)21-22(15)18)12-3-5-13(19)6-4-12/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
VOFGTLFGJBGVST-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(=O)C1 |
Origin of Product |
United States |
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